3,4-Dichloro-5-fluorobenzoyl chloride chemical properties
3,4-Dichloro-5-fluorobenzoyl chloride chemical properties
3,4-Dichloro-5-fluorobenzoyl Chloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications
Executive Summary
As modern medicinal chemistry and agrochemical development increasingly rely on halogenated aromatic scaffolds to tune pharmacokinetics and metabolic stability, 3,4-dichloro-5-fluorobenzoyl chloride (CAS: 1806353-92-3) has emerged as a critical building block[1]. The unique substitution pattern—featuring two chlorine atoms and one fluorine atom—imparts distinct electronic and steric properties to the benzene ring. As a Senior Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding, self-validating synthetic protocols, and analytical frameworks necessary to utilize this highly reactive acyl chloride in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals (such as Bixafen derivatives)[2][3].
Physicochemical Properties & Structural Analysis
The reactivity of 3,4-dichloro-5-fluorobenzoyl chloride is fundamentally governed by the strong electron-withdrawing inductive effects of the halogens. The fluorine atom at the 5-position and the chlorines at the 3- and 4-positions collectively withdraw electron density from the aromatic ring. This makes the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack by amines and alcohols.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | 3,4-Dichloro-5-fluorobenzoyl chloride |
| CAS Registry Number | 1806353-92-3[1] |
| Molecular Formula | C₇H₂Cl₃FO |
| Molecular Weight | 227.45 g/mol |
| Precursor Acid CAS | 1160574-72-0 (3,4-Dichloro-5-fluorobenzoic acid)[4] |
| Appearance | Colorless to pale yellow liquid / low-melting solid |
| Solubility | Soluble in aprotic solvents (DCM, THF, Toluene); Reacts violently with water |
| Storage Conditions | Inert atmosphere (Ar/N₂), 2-8°C, strictly anhydrous[1] |
Mechanistic Pathways for Synthesis
The most reliable and high-yielding route to synthesize 3,4-dichloro-5-fluorobenzoyl chloride is the chlorination of its corresponding carboxylic acid, 3,4-dichloro-5-fluorobenzoic acid [4].
Causality Behind Experimental Choices: While thionyl chloride (SOCl₂) is a traditional chlorinating agent, it often requires elevated temperatures (reflux) which can lead to thermal degradation or unwanted side reactions in highly electron-deficient aromatic systems. Instead, the use of oxalyl chloride ((COCl)₂) catalyzed by N,N-dimethylformamide (DMF) is the superior choice. DMF reacts with oxalyl chloride to form a Vilsmeier-Haack type intermediate (chloroiminium ion), which is the active chlorinating species. This allows the reaction to proceed smoothly at room temperature (0°C to 25°C), preserving the integrity of the polyhalogenated ring. Furthermore, the generation of gaseous byproducts (CO, CO₂, and HCl) drives the reaction forward via Le Chatelier’s principle and provides a visual cue for reaction monitoring.
Synthetic Workflow Diagram
Synthesis and downstream application of 3,4-dichloro-5-fluorobenzoyl chloride.
Experimental Methodologies
The following protocols are designed as self-validating systems . Every step includes a physical or chemical indicator to confirm success before proceeding to the next phase.
Protocol 1: Synthesis of 3,4-Dichloro-5-fluorobenzoyl Chloride
Objective: Convert 3,4-dichloro-5-fluorobenzoic acid to the acyl chloride with >95% conversion.
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Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
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Reagent Loading: Add 3,4-dichloro-5-fluorobenzoic acid (10.0 g, 47.8 mmol)[5] and anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir to form a suspension.
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Catalyst Addition: Inject 3 drops of anhydrous DMF. Causality: DMF is required to initiate the formation of the highly reactive chloroiminium ion.
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Chlorination: Cool the flask to 0°C using an ice bath. Slowly add oxalyl chloride (4.9 mL, 57.4 mmol, 1.2 eq) dropwise via syringe over 15 minutes.
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Self-Validation (Reaction Progress): Observe the immediate evolution of gas (bubbling). The suspension will gradually turn into a clear, homogenous solution as the insoluble acid is converted to the highly soluble acyl chloride.
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Completion: Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The reaction is deemed complete when gas evolution completely ceases.
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Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess oxalyl chloride. The resulting pale yellow oil/solid is the crude 3,4-dichloro-5-fluorobenzoyl chloride. It should be used immediately in the next step or stored strictly under argon at 4°C.
Protocol 2: Downstream Amidation (Synthesis of Anilide Derivatives)
Objective: Utilize the acyl chloride to form a stable amide bond, mimicking the synthesis of compounds like Bixafen[3].
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Preparation: Dissolve the target amine (e.g., a substituted biphenyl-2-amine) (1.0 eq) in anhydrous THF (50 mL) and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during amidation, preventing the amine reactant from protonating and crashing out as a hydrochloride salt.
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Coupling: Cool the solution to 0°C. Dissolve the crude 3,4-dichloro-5-fluorobenzoyl chloride (1.1 eq) in THF (20 mL) and add it dropwise.
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Self-Validation: A white precipitate (DIPEA hydrochloride) will form immediately, visually confirming that the acyl substitution is occurring and HCl is being successfully scavenged.
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Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.
Analytical Characterization
To ensure the integrity of the synthesized 3,4-dichloro-5-fluorobenzoyl chloride, spectroscopic analysis is mandatory. Due to its moisture sensitivity, NMR samples must be prepared in strictly anhydrous CDCl₃.
Table 2: Expected Analytical Signatures
| Analytical Method | Key Signatures & Causality |
| FT-IR Spectroscopy | Self-Validation Check: The broad O-H stretch (~2500-3000 cm⁻¹) and the C=O stretch of the acid (~1700 cm⁻¹) must disappear. A new, sharp C=O stretch will appear at ~1775-1790 cm⁻¹ , characteristic of the highly strained acyl chloride bond. |
| ¹H NMR (400 MHz, CDCl₃) | Two aromatic protons. Due to the asymmetric substitution, expect two distinct signals (doublets or multiplets depending on long-range F-H coupling) in the highly deshielded region (δ 7.5 - 8.2 ppm ). The acidic OH proton (δ ~11.0 ppm) will be absent. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single peak corresponding to the fluorine atom. The strong electron-withdrawing environment of the adjacent chlorines will shift the peak significantly compared to unsubstituted fluorobenzene (typically around -110 to -115 ppm ). |
| Derivatization (LC-MS) | Direct LC-MS of the acyl chloride is impossible due to hydrolysis in the LC mobile phase. Protocol: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. Analyze the resulting methyl ester. Expected mass: [M+H]⁺ for the methyl ester (C₈H₅Cl₂FO₂) is ~223.0 m/z. |
Handling, Stability, and Storage
3,4-Dichloro-5-fluorobenzoyl chloride is highly corrosive and a potent lachrymator. It reacts exothermically with ambient moisture to regenerate 3,4-dichloro-5-fluorobenzoic acid and hydrogen chloride gas.
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Storage: Must be stored in tightly sealed amber glass bottles under a blanket of Argon or Nitrogen gas. Store at 2-8°C[1].
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Handling: All transfers must be conducted using Schlenk line techniques or inside a glovebox. Use non-sparking tools and avoid contact with skin and eyes[6].
References
- BLD Pharm. "3,4-Dichloro-5-fluorobenzoyl chloride | CAS 1806353-92-3." BLD Pharm,
- ChemBee. "3,4-Dichloro-5-fluorobenzoic acid | CAS 1160574-72-0." ChemBee,
- Smolecule. "3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine." Smolecule,
- National Center for Biotechnology Information. "Bixafen | CID 11434448." PubChem,
- ChemicalBook.
Sources
- 1. 1711-07-5|3-Fluorobenzoylchloride|BLD Pharm [bldpharm.com]
- 2. Buy 3',4'-Dichloro-5-fluoro-[1,1'-biphenyl]-2-amine | 877179-04-9 [smolecule.com]
- 3. Bixafen | C18H12Cl2F3N3O | CID 11434448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. 3,4-二氯-5-氟苯甲酸 - CAS:1160574-72-0 - 上海达瑞精细化学品有限公司 [chembee.com]
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